N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 477600-73-0

N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-1447683
CAS Number: 477600-73-0
Molecular Formula: C20H25N5
Molecular Weight: 335.455
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis starting from 4-chloro-7H-pyrrolo[2,3d]pyrimidine: This method involves protection, substitution, and deprotection reactions to arrive at the target compound. []
  • Reaction of N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7-toluenesulfonyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine with sodium hydroxide in methyl alcohol: This approach utilizes a substitution reaction to achieve the desired intermediate. []
Chemical Reactions Analysis

The primary chemical reaction involving N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine documented in the provided abstracts is the hydrogenation to remove the benzyl group. [, , ] This crucial step typically employs a catalyst like palladium on carbon (Pd/C) and a hydrogen source such as formic acid (HCOOH), ammonium formate, or hydrazine hydrate. The resulting product, N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is then further reacted to produce Tofacitinib.

Applications

The primary application of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its use as a key building block in the synthesis of Tofacitinib. [, , , ] This highlights its importance in medicinal chemistry research focused on developing novel JAK inhibitors for various inflammatory and autoimmune diseases.

N-[(3R,4R)-4-Methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound serves as a key intermediate in the synthesis of Tofacitinib [, ]. It is obtained by removing the benzyl protecting group from N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine via hydrogenation using formic acid, ammonium formate, or hydrazine hydrate as hydrogen donors [, ].

Relevance: This compound is a direct precursor to the target compound, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The only structural difference is the presence of the benzyl group attached to the piperidine nitrogen in the target compound, highlighting its role as a protecting group during synthesis [, ].

Tofacitinib

Compound Description: Tofacitinib, chemically known as 3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitrile, is a Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis [, , , ]. It exhibits therapeutic efficacy by selectively inhibiting JAK enzymes involved in immune responses [, , , ].

Relevance: Tofacitinib is synthesized directly from N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which itself is derived from the target compound [, , , ]. The structural similarity lies in the shared pyrrolo[2,3-d]pyrimidine and piperidine moieties, with Tofacitinib incorporating an additional cyanoacetamide group linked to the piperidine nitrogen [, , , ].

N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7-toluenesulfonyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine

Compound Description: This compound serves as a precursor in the synthesis of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine []. It undergoes a reaction with sodium hydroxide in methanol to yield the target compound [].

Relevance: This compound shares the core structure of the target compound, with the key difference being the presence of a tosyl (toluenesulfonyl) protecting group on the pyrrolo[2,3-d]pyrimidine nitrogen []. This highlights a common synthetic strategy of employing protecting groups during the synthesis of complex molecules like the target compound [].

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

Compound Description: This compound is a derivative of Tofacitinib, incorporating an oxetane ring linked to the cyanoacetamide moiety []. The paper focuses on its crystallographic structure, but no biological activity is mentioned.

Relevance: This compound shares the core structure of Tofacitinib, which is directly synthesized from the target compound []. While the oxetane ring modification differentiates it from Tofacitinib, the shared pyrrolo[2,3-d]pyrimidine and piperidine moieties, along with the cyanoacetamide group, highlight its structural relation to the target compound [].

7-benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines

Compound Description: This series of compounds exhibit antimitotic and antitumor activities by binding to tubulin []. These agents target a site on tubulin distinct from colchicine, vinca alkaloids, and paclitaxel, and some can reverse tumor resistance mediated by the P-glycoprotein efflux pump [].

Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine scaffold with the target compound, indicating a common structural motif []. While the substitution patterns and the absence of the piperidine ring differentiate them from the target compound, the shared core structure suggests a potential relationship in their synthesis or biological activity [].

Properties

CAS Number

477600-73-0

Product Name

N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C20H25N5

Molecular Weight

335.455

InChI

InChI=1S/C20H25N5/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23)/t15-,18+/m1/s1

InChI Key

UMWNXPTXDOVDFE-QAPCUYQASA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4

Synonyms

N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.